

An In-depth Technical Guide to 1-Bromotetradecane-d4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromotetradecane-d4**

Cat. No.: **B582282**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromotetradecane-d4**, detailed experimental protocols for its synthesis and purification, and a discussion of its applications in metabolic research and drug development.

Core Chemical Properties

1-Bromotetradecane-d4 is a deuterated analog of 1-Bromotetradecane, where four hydrogen atoms on the carbon atoms adjacent to the bromine atom have been replaced with deuterium. This isotopic labeling makes it a valuable tool for tracer studies in various research applications. While specific experimental data for the deuterated compound is not widely published, its physical properties can be closely estimated from its non-deuterated counterpart.

Table 1: Physicochemical Properties of 1-Bromotetradecane and its Deuterated Analog

Property	1-Bromotetradecane	1-Bromotetradecane-d4 (Estimated)	Source
CAS Number	112-71-0	1219798-81-8	[1]
Molecular Formula	C ₁₄ H ₂₉ Br	C ₁₄ H ₂₅ D ₄ Br	[1]
Molecular Weight	277.28 g/mol	281.31 g/mol	[1]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	[2]
Melting Point	5-6 °C	5-6 °C	
Boiling Point	175-178 °C at 20 mmHg	175-178 °C at 20 mmHg	
Density	0.932 g/mL at 25 °C	~0.93 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.460	~1.460	
Solubility	Insoluble in water; soluble in organic solvents like acetone, benzene, and chloroform.	Insoluble in water; soluble in organic solvents.	[2]

Spectroscopic Data

The primary analytical techniques for characterizing **1-Bromotetradecane-d4** are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- **¹H NMR:** The proton NMR spectrum of **1-Bromotetradecane-d4** will be similar to that of the non-deuterated compound, with the notable absence of signals corresponding to the protons on the C1 and C2 positions. The typical chemical shifts for the non-deuterated analog are: δ 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.26 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃).

- ^2H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C1 and C2 positions.
- ^{13}C NMR: The carbon NMR spectrum will be very similar to the non-deuterated compound, with the signals for C1 and C2 potentially showing coupling to deuterium.
- Mass Spectrometry: The mass spectrum of **1-Bromotetradecane-d4** will show a molecular ion peak (M^+) that is 4 mass units higher than that of the non-deuterated compound due to the presence of four deuterium atoms. The fragmentation pattern will also be affected by the presence of deuterium, which can be useful in structural elucidation.

Experimental Protocols

The synthesis of **1-Bromotetradecane-d4** follows the general principles of alkyl halide synthesis, with the key difference being the use of a deuterated starting material. A common route is the bromination of the corresponding deuterated alcohol, Tetradecan-1,1,2,2-d4-ol.

Synthesis of **1-Bromotetradecane-d4** from Tetradecan-1,1,2,2-d4-ol

This protocol is adapted from standard procedures for the bromination of primary alcohols.[\[3\]](#)

Materials:

- Tetradecan-1,1,2,2-d4-ol
- Hydrobromic acid (48% aqueous solution)
- Concentrated sulfuric acid
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetradecan-1,1,2,2-d4-ol and hydrobromic acid.
- Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- Allow the mixture to cool to room temperature. Two layers will form.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **1-Bromotetradecane-d4** by vacuum distillation to obtain the final product.

Purification and Characterization

The purity of the synthesized **1-Bromotetradecane-d4** should be assessed using Gas Chromatography (GC). The identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The primary utility of **1-Bromotetradecane-d4** lies in its application as a stable isotope-labeled tracer for metabolic studies, particularly in the context of fatty acid metabolism.[\[4\]](#)[\[5\]](#)

Metabolic Tracer Studies

Deuterium-labeled compounds are valuable tools for tracing the metabolic fate of molecules in biological systems.^[4] **1-Bromotetradecane-d4** can be used as a precursor to synthesize deuterated tetradecanoic acid (myristic acid) or other fatty acid derivatives. These labeled molecules can then be introduced into cell cultures or animal models to study:

- Fatty acid uptake and transport: By tracking the incorporation of the deuterated label into cellular lipids, researchers can quantify the rate of fatty acid uptake by different tissues.
- Fatty acid metabolism: The labeled fatty acids can be traced through various metabolic pathways, such as beta-oxidation and elongation, providing insights into the regulation of these processes.^[5]
- Lipid synthesis and turnover: The incorporation of the deuterium label into complex lipids like triglycerides and phospholipids allows for the measurement of their synthesis and turnover rates.

The use of stable isotopes like deuterium avoids the safety concerns associated with radioisotopes.

Drug Development

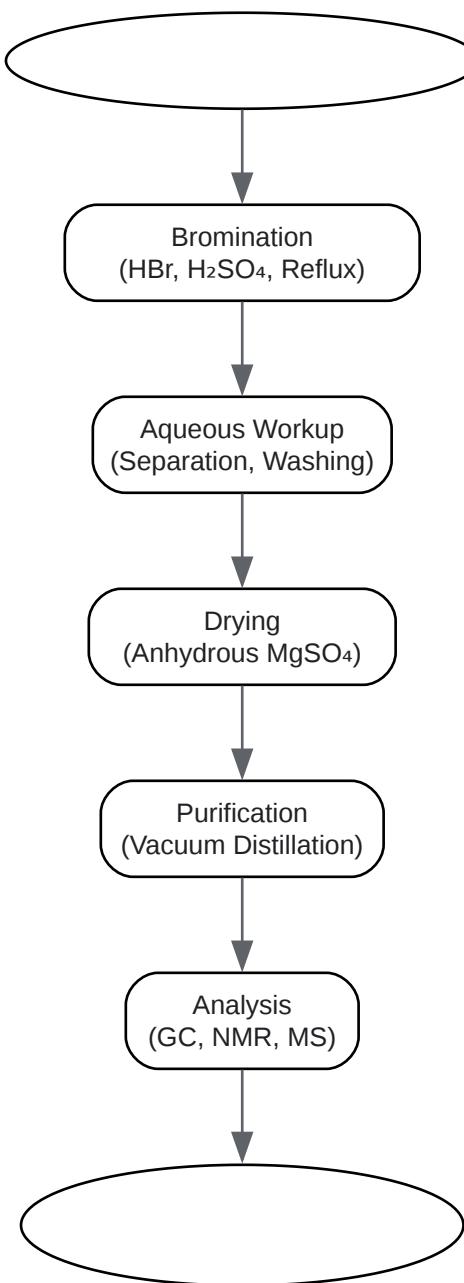
In drug development, deuteration can be a strategic tool to modify the pharmacokinetic properties of a drug candidate.^{[6][7]} While **1-Bromotetradecane-d4** is not a drug itself, it serves as a building block for synthesizing deuterated versions of drug molecules containing a tetradecyl moiety. This modification can sometimes lead to:

- Altered metabolic stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage.^[8]
- Improved pharmacokinetic profile: By reducing the rate of metabolism, deuteration can potentially increase the half-life of a drug, leading to less frequent dosing.^[6]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **1-Bromotetradecane-d4**.

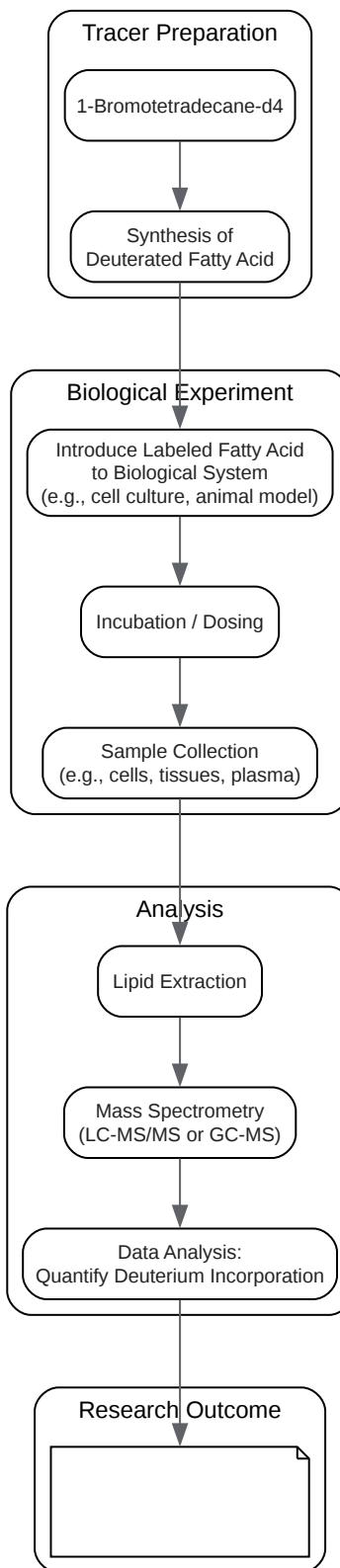


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-Bromotetradecane-d4**.

Logical Relationship: Application in Fatty Acid Metabolism Studies

This diagram outlines the logical steps involved in using **1-Bromotetradecane-d4** as a tracer in fatty acid metabolism research.



[Click to download full resolution via product page](#)

Using **1-Bromotetradecane-d4** to trace fatty acid metabolism.

Safety and Handling

1-Bromotetradecane should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.^[9] It is incompatible with strong bases and strong oxidizing agents.^[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromotetradecane-1,1,2,2-d4 | LGC Standards [lgcstandards.com]
- 2. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]
- 3. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]
- 4. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromotetradecane-d4: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [http://benchchem.com](#)

[<https://www.benchchem.com/product/b582282#1-bromotetradecane-d4-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com